Methoxymorpholinyldoxorubicin
Description
Structure
2D Structure
Properties
IUPAC Name |
6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[5-hydroxy-4-(2-methoxymorpholin-4-yl)-6-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37NO13/c1-14-27(36)17(33-7-8-44-22(12-33)43-3)9-21(45-14)46-19-11-32(41,20(35)13-34)10-16-24(19)31(40)26-25(29(16)38)28(37)15-5-4-6-18(42-2)23(15)30(26)39/h4-6,14,17,19,21-22,27,34,36,38,40-41H,7-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMCWCONSULRHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOC(C6)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861196 | |
| Record name | 3,5,12-Trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-(2-methoxymorpholin-4-yl)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Modification Approaches for Methoxymorpholinyldoxorubicin
Methodologies for Derivatization from Doxorubicin (B1662922)
The synthesis of Methoxymorpholinyldoxorubicin is a prime example of a semi-synthetic approach, where a naturally occurring molecule, Doxorubicin, is chemically modified to produce a novel compound. biomedpharmajournal.org The core of this derivatization lies in the modification of the daunosamine (B1196630) sugar moiety attached to the anthracycline aglycone.
The general process for creating such analogues often involves several key steps common in anthracycline chemistry:
Protection of reactive groups: Sensitive functional groups on the Doxorubicin molecule that are not the target of modification may be temporarily protected.
Modification of the target site: Chemical reactions are employed to alter the 3'-amino group or replace the entire sugar moiety. The formation of the glycosidic bond between the aglycone and a modified sugar is a critical and often challenging step in the synthesis of anthracycline analogues. researchgate.net
Deprotection: The protecting groups are removed in the final stages to yield the desired product.
This targeted derivatization strategy allows chemists to retain the essential DNA-intercalating anthraquinone (B42736) core of Doxorubicin while introducing new functionalities to alter the compound's potency and pharmacological profile. nih.gov
Design Principles for Novel this compound Analogues
The design of new analogues of this compound is guided by several key principles aimed at enhancing its therapeutic potential. A primary driver is the goal of overcoming the multidrug-resistant (MDR) phenotype often seen in cancer cells, a significant limitation of Doxorubicin. aacrjournals.orgnih.gov this compound itself shows high cytotoxicity against Doxorubicin-resistant tumor cell lines. aacrjournals.org
A crucial design principle revolves around the compound's metabolic activation. This compound is effectively a prodrug that undergoes biotransformation in the body.
Metabolic Activation: Studies have shown that this compound is metabolized by cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily, in the liver. aacrjournals.orgaacrjournals.org
Highly Potent Metabolite: This metabolic process converts it into an exceptionally potent metabolite, PNU-159682. aacrjournals.org This metabolite is reported to be thousands of times more cytotoxic than the parent Doxorubicin. The discovery that this active metabolite is a major contributor to both the antitumor activity and host toxicity of this compound is a central finding in its research. aacrjournals.orgnih.gov
Consequently, a major strategy in analogue design is to work with this pre-activated metabolite. Researchers are exploring the synthesis of derivatives of PNU-159682 directly, using it as a starting point for creating new agents, such as linker-drugs for antibody-drug conjugates (ADCs). patsnap.com This approach aims to deliver the highly potent cytotoxic payload specifically to cancer cells, potentially increasing efficacy while minimizing systemic toxicity.
Broader design principles from anthracycline research are also applicable. These include altering the sugar moiety to modulate the mechanism of action. For instance, modifications can be designed to separate the DNA-damaging effects from chromatin-damaging activities (like histone eviction), which may help in reducing cardiotoxicity, a major side effect of older anthracyclines. acs.orgnih.gov
| Compound Name | Synonym(s) | Key Structural Feature/Role |
|---|---|---|
| Doxorubicin | Adriamycin | Parent compound; contains a 3'-amino group on the daunosamine sugar. aacrjournals.org |
| This compound | Nemorubicin (B1684466); MMDX | Semi-synthetic derivative; 3'-amino group is replaced by a methoxymorpholinyl moiety. aacrjournals.org Functions as a prodrug. aacrjournals.org |
| PNU-159682 | - | Highly potent major metabolite of this compound formed via CYP3A-mediated metabolism. aacrjournals.org |
Advanced Synthetic Techniques in this compound Research
Research into this compound and its analogues leverages advanced synthetic techniques to create novel and more effective therapeutic agents. One of the most prominent modern strategies is the development of Antibody-Drug Conjugates (ADCs) . This involves synthesizing linker-drug derivatives of the active metabolite, PNU-159682, which can then be attached to monoclonal antibodies that target specific cancer cells. patsnap.com This represents a sophisticated fusion of small-molecule synthesis and biotechnology.
Other advanced techniques being explored in the broader field of anthracycline synthesis are also relevant to the future of this compound research:
Combinatorial Biosynthesis: This technique involves genetically engineering the biosynthetic pathways in microorganisms (like Streptomyces) to produce a variety of new, "unnatural" anthracycline structures. nih.gov By mixing and matching enzymes responsible for sugar synthesis and attachment, researchers can generate libraries of glycodiversified analogues for screening. nih.gov
Novel Glycosylation Methods: The formation of the glycosidic bond is a pivotal step in anthracycline synthesis. researchgate.net Advanced chemical methods focus on developing more efficient and stereoselective glycosylation procedures. This includes the use of novel glycosyl donors, such as 1-O-silylated hexopyranoses, which can be more stable and provide better control over the chemical linkage. researchgate.net
Prodrug Strategies with Self-Immolative Linkers: To improve drug delivery and activation at the tumor site, complex prodrugs are being designed. These can feature spacer groups that undergo self-immolation (a rapid, intramolecular breakdown) after being cleaved by a specific enzyme present in the tumor microenvironment, ensuring the release of the active drug precisely where it is needed. thno.orgru.nl
These advanced techniques are crucial for expanding the chemical space of anthracyclines, allowing for the creation of next-generation drugs with potentially superior efficacy and safety profiles.
| Approach | Description | Objective |
|---|---|---|
| Semi-synthesis | Chemical modification of a natural product (e.g., Doxorubicin). biomedpharmajournal.org | Create novel derivatives with altered properties (e.g., this compound). |
| Metabolic Prodrug Design | Designing a compound that is converted to a more active form by metabolic enzymes (e.g., CYP3A). aacrjournals.org | Leverage metabolic pathways to generate a highly potent agent in vivo. |
| Antibody-Drug Conjugates (ADCs) | Attaching a highly potent cytotoxic agent (e.g., a PNU-159682 derivative) to a targeted antibody via a linker. patsnap.com | Achieve targeted delivery to cancer cells, increasing efficacy and reducing systemic toxicity. |
| Combinatorial Biosynthesis | Using engineered microorganisms to produce libraries of novel analogues. nih.gov | Rapidly generate diverse structures for drug screening and discovery. |
Molecular and Cellular Mechanisms of Action of Methoxymorpholinyldoxorubicin
Prodrug Activation Pathways of Methoxymorpholinyldoxorubicin
MMDX functions as a prodrug, meaning it is administered in an inactive or less active form and is then metabolized within the body into its active, cytotoxic form. nih.govcreative-proteomics.com This activation process is crucial for its therapeutic efficacy and is primarily mediated by specific enzyme systems. nih.govnih.gov
The bioactivation of MMDX is heavily dependent on the cytochrome P450 (CYP) family of enzymes, which are predominantly found in the liver. nih.govcreative-proteomics.comijpras.com Specifically, enzymes belonging to the CYP3A subfamily are instrumental in converting MMDX to its more potent form. nih.govnih.gov Studies have shown a direct correlation between the activity of CYP3A enzymes and the potentiation of MMDX's toxicity towards tumor cells. nih.gov
Human liver microsomes, when used to activate MMDX, have been shown to increase its cytotoxic potential by up to 100-fold. nih.gov This activation is significantly linked to CYP3A-dependent activities. nih.gov Further investigations using cDNA-expressed human CYP3A enzymes have identified CYP3A4 as the primary enzyme responsible for the efficient activation of MMDX. nih.govnih.gov In contrast, other isoforms like CYP3A5 and CYP3A7 show little to no activity in this conversion. nih.gov The dependence on CYP3A for activation has been confirmed through inhibition studies, where known CYP3A inhibitors like troleandomycin (B1681591) and ketoconazole (B1673606) markedly reduce the formation of the active metabolite. nih.govnih.gov
The significance of CYP3A4 in the activation of MMDX is further highlighted in cellular models. For instance, the cytotoxicity of MMDX was substantially increased in Chinese hamster ovary (CHO) cells that were genetically engineered to express CYP3A4. bu.edu This enzymatic conversion by CYP3A4 also plays a role in overcoming drug resistance; for example, it has been shown to abolish the residual cross-resistance to doxorubicin (B1662922) in a resistant breast cancer cell line that overexpresses P-glycoprotein. nih.gov
The primary active metabolite of MMDX, resulting from its biotransformation by CYP3A4, has been identified as PNU-159682. nih.gov This metabolite, chemically known as 3'-deamino-3'',4'-anhydro-[2''(S)-methoxy-3''(R)-oxy-4''-morpholinyl]doxorubicin, is remarkably more cytotoxic than the parent drug, MMDX, and doxorubicin. nih.gov
PNU-159682 has demonstrated potent antitumor activity both in vitro and in vivo. nih.govcaymanchem.com It inhibits the proliferation of various cancer cell lines at nanomolar concentrations and has been shown to reduce tumor volume in animal models. caymanchem.com The mechanism of action for PNU-159682 appears to be distinct from other anthracyclines, involving the formation of DNA adducts. researchgate.netcaymanchem.combiocrick.com It has been observed to react quickly with double-stranded DNA to form covalent adducts, a process that is believed to contribute to its high potency. researchgate.netbiocrick.com
The formation of PNU-159682 is a critical step in the therapeutic action of MMDX, and this metabolite is considered to play a dominant role in the in vivo antitumor activity of nemorubicin (B1684466). biocrick.com
The activation of MMDX by CYP3A enzymes is a rapid process, particularly at low prodrug concentrations (approximately 1-5 nM). nih.gov The resulting active metabolite, PNU-159682, exhibits a comparatively high intrinsic stability, with a half-life of about 5.5 hours at 37°C. nih.gov This stability allows for sustained cytotoxic activity.
Studies on the kinetics of this enzymatic reaction have shown significant inter- and intra-species variations, although the primary metabolic pathway leading to PNU-159682 appears to be conserved across different species. The Michaelis-Menten constant (Km) and the maximum velocity (Vmax) are key parameters in understanding the efficiency of this enzymatic conversion, though specific values can vary depending on the experimental system. libretexts.orgnih.gov The study of enzyme kinetics is crucial for optimizing the therapeutic use of prodrugs like MMDX. nih.gov
The substrate specificity of the CYP3A family is broad, but CYP3A4 has been clearly identified as the most efficient isoform for MMDX activation. nih.govnih.gov This specificity is important for predicting drug interactions and understanding the variability in patient response to MMDX treatment.
Intracellular Disposition and Subcellular Localization of this compound and its Metabolites
Confocal laser scan microscopy has been utilized to study the subcellular localization of MMDX. nih.gov Unlike doxorubicin, which shows cytoplasmic fluorescence in resistant cell lines, MMDX fluorescence is consistently found in the nucleus of both sensitive and resistant cell lines. nih.gov This nuclear accumulation is critical for its mechanism of action, which involves interaction with DNA. biocrick.com
The ability of MMDX to bypass the efflux pumps that contribute to multidrug resistance, such as P-glycoprotein and MRP, allows for its effective nuclear localization even in resistant cells. nih.gov The nuclear accumulation of MMDX and its active metabolite, PNU-159682, facilitates their interaction with nuclear targets, leading to cytotoxicity. nih.govresearchgate.net
The journey of MMDX within the cell involves passage through various compartments. As a lipophilic compound, MMDX can readily cross cell membranes to enter the cytoplasm. researchgate.net Its subsequent activation, primarily in the liver but potentially also within tumor cells expressing CYP3A4, generates the highly potent PNU-159682. nih.govbu.edu
This active metabolite then needs to traverse the cytoplasm to reach the nucleus. The interplay between MMDX and its metabolites with different cellular compartments, including the cytoplasm and the nucleus, is a dynamic process that influences the drug's ultimate cytotoxic effect. The efficient trafficking to and accumulation in the nucleus is a key feature that distinguishes MMDX from other anthracyclines and contributes to its ability to overcome certain forms of drug resistance. nih.gov
Data Tables
| Enzymatic Activation of this compound | |
|---|---|
| Parameter | Finding |
| Primary Activating Enzyme | Cytochrome P450 3A4 (CYP3A4) nih.govnih.gov |
| Potentiation by Liver Microsomes | Up to 100-fold increase in cytotoxicity nih.gov |
| Major Active Metabolite | PNU-159682 nih.gov |
| Half-life of Activated Metabolite | Approximately 5.5 hours at 37°C nih.gov |
| Subcellular Localization of this compound | |
|---|---|
| Cellular Compartment | Localization |
| Nucleus | Primary site of accumulation in both sensitive and resistant cells nih.gov |
| Cytoplasm | Observed, but nuclear localization is predominant nih.gov |
Molecular Interactions and Biological Targets of this compound
This compound, also known as nemorubicin, is a derivative of doxorubicin that exhibits a distinct pharmacological profile. nih.gov Its mechanism of action differs from many other anthracyclines and is the subject of ongoing research. biocrick.com
DNA Intercalation and Topoisomerase Inhibition
This compound functions as a DNA intercalator, inserting itself into the DNA structure. biocrick.commedchemexpress.com This interaction is a key aspect of its cytotoxic activity. Unlike doxorubicin, which primarily inhibits topoisomerase II, this compound inhibits both topoisomerase I and topoisomerase II. nih.govnih.gov This dual inhibition leads to both single-strand and double-strand DNA breaks. nih.gov
Studies have shown that while doxorubicin mainly stimulates DNA cleavage by topoisomerase II, this compound and similar compounds can stimulate topoisomerase I-induced cleavage at specific DNA sites. nih.gov However, at higher concentrations, these intercalators can suppress the DNA cleavage mediated by both topoisomerases. nih.gov The DNA intercalation potency of morpholinyldoxorubicin has been observed to be approximately half that of doxorubicin. nih.gov
The interaction of nemorubicin with DNA is not limited to duplex DNA. It also acts as a significant ligand for G-quadruplex DNA segments, stabilizing their structure. biocrick.commedchemexpress.com This interaction with G-quadruplexes, such as the one found in the c-MYC promoter region, may contribute to its multiple mechanisms of antitumor activity. biocrick.com
The metabolic conversion of this compound is a critical factor in its mechanism. In the liver, it is biotransformed into a highly cytotoxic metabolite, PNU-159682. biocrick.com This metabolite is significantly more potent than the parent drug. biocrick.com The cytotoxicity of this compound is potentiated by preincubation with human liver microsomes and NADPH, a process associated with the formation of DNA interstrand cross-links. nih.gov This metabolic activation is largely mediated by CYP3A isoforms. sci-hub.box
Table 1: Comparative Inhibitory Activity of this compound
| Cell Line | IC70 (nM) |
| HT-29 | 578 |
| A2780 | 468 |
| DU145 | 193 |
| EM-2 | 191 |
| Jurkat | 68 |
| CEM | 131 ± 9 |
This table displays the 70% inhibitory concentration (IC70) of nemorubicin against various cancer cell lines, demonstrating its potent antitumor activity.
Interaction with Other Macromolecules
The interaction of drugs with macromolecules is fundamental to their biological effects. nih.govutah.edu this compound's interactions extend beyond DNA and topoisomerases. A significant aspect of its cellular pharmacology is its interaction with drug efflux pumps, particularly P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1). wikipedia.orggoogleapis.com P-gp is an ATP-dependent efflux pump that actively transports a wide variety of foreign substances out of cells, contributing to multidrug resistance in cancer. wikipedia.orgnih.gov
This compound has shown efficacy in multidrug-resistant tumor cell lines, suggesting it may be a poor substrate for or an inhibitor of P-gp. researchgate.netresearchgate.net In doxorubicin-resistant uterine sarcoma cells (Dx5), the intracellular retention of this compound was found to be 7.5-fold higher than that of doxorubicin, and it was equally cytotoxic to both doxorubicin-sensitive (MES-SA) and resistant cell lines. nih.gov This suggests that this compound can circumvent P-gp-mediated drug efflux.
Downstream Cellular Pathway Modulation
The molecular interactions of this compound trigger a cascade of downstream cellular events. The DNA damage induced by topoisomerase inhibition and DNA cross-linking activates cellular DNA damage response pathways. nih.govnih.gov A key pathway implicated in the activity of nemorubicin is the nucleotide excision repair (NER) system. medchemexpress.com The drug's efficacy has been shown to be dependent on an intact NER system. medchemexpress.com Cells that have developed resistance to nemorubicin exhibit increased susceptibility to UV damage, and this resistance has been linked to the silencing of the XPG gene, a key component of the NER pathway, through methylation. Re-establishing NER function can restore sensitivity to nemorubicin.
The induction of apoptosis is a common downstream effect of many anticancer drugs. The DNA damage caused by this compound likely leads to the activation of apoptotic pathways, contributing to its cytotoxic effects. While the specific signaling pathways are still under investigation, the extensive DNA damage is a powerful trigger for programmed cell death.
Preclinical Pharmacokinetic Investigations of Methoxymorpholinyldoxorubicin
Metabolic Activation and Metabolite Stability in Biological Systems
The transformation of MMDX into its more potent form is a key determinant of its efficacy. This process is primarily mediated by specific enzyme systems, and the resulting active compounds have distinct stability profiles.
MMDX is a prodrug that undergoes bioactivation primarily by liver cytochrome P450 (CYP) enzymes. nih.gov Studies using human liver microsomes (HLMs) have demonstrated that the cytotoxicity of MMDX can be increased by up to 100-fold following incubation with HLMs and NADPH, a necessary cofactor for CYP enzyme activity. nih.gov This potentiation of activity is directly correlated with the activity of the CYP3A subfamily of enzymes. nih.gov
Further investigations have identified CYP3A4 as the principal human enzyme responsible for converting MMDX to its major, highly cytotoxic metabolite, PNU-159682. nih.govaacrjournals.org When tested across a panel of 10 cDNA-expressed human CYPs, only CYP3A4 was found to catalyze the formation of PNU-159682. nih.govaacrjournals.org In comparative studies, human CYP3A4 and rat CYP3A1 were the most efficient activators of MMDX, whereas human CYP3A5 and CYP3A7 showed minimal to no activity. nih.gov
The rate of conversion to PNU-159682 varies among individuals, as shown in studies with a panel of HLMs from 10 different donors. aacrjournals.org These rates of formation showed a significant correlation with three distinct CYP3A-mediated activities: 6β-hydroxytestosterone formation, nifedipine (B1678770) oxidation, and erythromycin (B1671065) N-demethylation. aacrjournals.orgresearchgate.net This variability underscores the importance of CYP3A4 phenotype in the activation of MMDX. The conversion is also subject to inhibition by known CYP3A4 substrates and inhibitors like paclitaxel, tamoxifen, and cyclosporine, which can significantly decrease the metabolic rate of MMDX. nih.gov
Table 1: Correlation of PNU-159682 Formation with CYP3A Activities in Human Liver Microsomes This table is interactive. Click on the headers to sort the data.
| CYP3A-Mediated Activity | Correlation Coefficient (r²) | Statistical Significance (P-value) | Reference |
|---|---|---|---|
| Testosterone 6β-hydroxylation | 0.96 | < 0.001 | aacrjournals.org |
| Nifedipine Oxidation | 0.95 | < 0.001 | aacrjournals.org |
| Erythromycin N-demethylation | 0.92 | < 0.001 | aacrjournals.org |
The active metabolite of MMDX demonstrates significant stability, a crucial factor for its therapeutic window and potential for a "bystander effect" in cancer therapy, where the metabolite can diffuse from a target cell to kill neighboring cancer cells. The CYP3A-activated form of MMDX shows considerable intrinsic stability, with a reported half-life (t½) of approximately 5.5 hours at 37°C. nih.gov This allows the activated drug to persist long enough to exert its cytotoxic effects. For instance, a complete tumor cell kill was achieved with as little as a 2-hour exposure to the activated metabolite at low nanomolar concentrations. nih.gov The long half-life is considered an attractive feature for gene-directed enzyme prodrug therapy (GDEPT) strategies. nih.gov
Systemic Exposure and Distribution in Animal Models
The route of administration and subsequent distribution in the body are critical pharmacokinetic parameters that influence a drug's efficacy and toxicity profile. Animal models have been instrumental in characterizing these aspects for MMDX.
Preclinical studies in mice have evaluated various administration routes, including intravenous (i.v.), intraperitoneal (i.p.), and direct intratumoral (i.t.) injection. nih.gov The route of administration significantly impacts the systemic disposition and antitumor activity of MMDX. nih.gov When MMDX was administered intravenously or intratumorally to mice with tumors expressing CYP3A4, it induced significant tumor growth delay. nih.gov
In contrast, intraperitoneal administration resulted in no observable antitumor activity. nih.gov This finding points to a significant hepatic first-pass effect, where the drug administered into the peritoneal cavity is absorbed into the portal circulation and extensively metabolized by the liver before it can reach the systemic circulation and the tumor site. nih.govnih.gov The i.t. route was also found to be markedly less toxic to the host animal compared to systemic routes. nih.gov This suggests that localizing the prodrug and its activation at the tumor site can be a more effective and safer therapeutic strategy. nih.gov
Table 2: Effect of Administration Route on MMDX Antitumor Activity in Mice This table is interactive. Click on the headers to sort the data.
| Administration Route | Antitumor Activity Observed | Implied Bioavailability to Tumor | Reference |
|---|---|---|---|
| Intravenous (i.v.) | Yes (in CYP3A4-expressing tumors) | Systemic distribution allows tumor access | nih.gov |
| Intratumoral (i.t.) | Yes (in CYP3A4-expressing tumors) | Direct delivery to tumor site | nih.gov |
| Intraperitoneal (i.p.) | No | Poor; extensive first-pass metabolism | nih.gov |
Following intravenous administration, MMDX undergoes rapid and extensive distribution into tissues. nih.gov Pharmacokinetic studies in rats and dogs using radiolabeled MMDX showed that the majority of the radioactivity was recovered in the feces (around 60-74% of the dose), with only a small fraction (3-4%) excreted in the urine. nih.gov This pattern strongly indicates that biliary excretion is the primary elimination pathway for MMDX and its metabolites in these species. nih.gov
In rats, MMDX was the main compound found in the systemic circulation. nih.gov However, species differences in metabolism were noted. For example, the plasma levels of the 13-dihydro metabolite (MMDX-ol) were about ten times lower than the parent drug in rats, but three times higher than the parent drug in dogs. nih.gov Studies looking at doxorubicin (B1662922), a related compound, have shown it accumulates slowly in the heart and skeletal muscle after repeated doses, while the liver shows higher initial concentrations. nih.gov While specific data for MMDX accumulation in all tissues is limited, the high fecal excretion points towards significant hepatic involvement. nih.gov
The liver plays a central role in the pharmacokinetics of MMDX due to its high expression of CYP3A enzymes, which are responsible for the drug's activation. nih.govaacrjournals.orgwikipedia.org This enzymatic activity leads to a significant hepatic first-pass effect, a phenomenon where the concentration of a drug is substantially reduced before it reaches the systemic circulation. wikipedia.orgnih.govresearchgate.net
The lack of antitumor activity following intraperitoneal administration of MMDX in mouse models is strong evidence of this effect. nih.gov It suggests that while the liver is efficient at converting MMDX to its potent metabolites, these activated metabolites have poor access to tumor sites located outside the liver. nih.gov This hepatic "trapping" of the activated drug limits its efficacy for treating non-hepatic tumors when administered systemically via routes subject to first-pass metabolism. nih.gov These findings highlight that the site of metabolic activation is a critical determinant of MMDX's therapeutic action, suggesting that endogenous hepatic CYP3A4 activity may not be sufficient for treating extrahepatic tumors and that strategies to activate the prodrug within the tumor itself could be more beneficial. nih.gov
Cellular Uptake and Efflux Mechanisms in Preclinical Contexts
The ability of an anticancer agent to enter and remain within a cancer cell is a critical determinant of its efficacy. For anthracyclines like doxorubicin, cellular uptake and efflux are complex processes that significantly influence their cytotoxic potential. Methoxymorpholinyldoxorubicin (MMRDX), a derivative of doxorubicin, has been engineered with a unique methoxymorpholinyl group, which profoundly alters its interaction with cellular transport mechanisms. This section delves into the preclinical findings regarding the cellular uptake and efflux of MMRDX, focusing on its membrane transport dynamics and the role of key transporter proteins.
The movement of drug molecules across the plasma membrane can occur through passive diffusion, facilitated diffusion, or active transport. mdpi.commdpi.com For classical anthracyclines such as doxorubicin, cellular entry is primarily believed to occur via passive diffusion, driven by the concentration gradient across the cell membrane. mdpi.com The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer and subsequently enter the cytoplasm. frontiersin.org However, the precise dynamics are complex and can be influenced by the biophysical properties of the cell membrane, including its fluidity and lipid composition. frontiersin.orgresearchgate.net
The process of a drug crossing the cell membrane is not solely dependent on its lipophilicity but also on its interactions with the membrane's components. The structure of the lipid bilayer, including the presence of specific lipids like cholesterol and sphingomyelin, can affect membrane fluidity and, consequently, the rate of drug permeation. frontiersin.org It is hypothesized that the unique stereochemistry of the morpholinyl ring in MMRDX may influence its orientation and interaction with the phospholipid heads and acyl tails of the membrane, potentially facilitating a more efficient translocation into the cell compared to its parent compound, doxorubicin. However, without direct experimental evidence from studies such as fluorescence quenching or model lipid membrane interaction assays for MMRDX, this remains a topic for further investigation.
Table 1: Theoretical Comparison of Membrane Transport Characteristics
| Characteristic | Doxorubicin | This compound (Inferred) | Primary Mode of Cellular Entry |
| Lipophilicity | Moderate | High researchgate.net | Passive Diffusion |
| Interaction with Lipid Bilayer | Intercalation and diffusion frontiersin.org | Enhanced partitioning and potentially altered interaction dynamics due to the morpholinyl group. | Passive Diffusion |
| Driving Force | Concentration Gradient mdpi.com | Concentration Gradient | N/A |
This table is based on established principles of membrane transport and the known chemical properties of the compounds. Direct comparative biophysical studies on MMRDX are limited.
A major mechanism of resistance to chemotherapeutic agents is the overexpression of ATP-binding cassette (ABC) transporter proteins, which function as drug efflux pumps. nih.gov These proteins, such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1), actively expel cytotoxic drugs from the cancer cell, thereby reducing their intracellular concentration and diminishing their therapeutic effect. nih.govnih.gov Doxorubicin is a well-known substrate for both P-gp and MRP1. nih.govaacrjournals.org
A key feature of this compound is its ability to circumvent resistance mediated by these transporter proteins. unipd.it Preclinical studies have demonstrated that MMRDX is significantly less susceptible to efflux by P-gp and MRP1 compared to doxorubicin. unipd.it This allows MMRDX to accumulate to higher intracellular concentrations in resistant cancer cells, leading to potent cytotoxicity.
In a comparative study using a small cell lung carcinoma cell line (GLC4) and its doxorubicin-resistant, MRP-overexpressing subline (GLC4/ADR), as well as an ovarian carcinoma cell line (A2780) and its doxorubicin-resistant, P-gp-overexpressing subline (A2780AD), the differential accumulation of MMRDX and doxorubicin was clearly demonstrated. unipd.it The cellular accumulation of MMRDX was found to be equal in the sensitive (GLC4) and resistant (GLC4/ADR) lung cancer cell lines. In the ovarian cancer cell lines, the accumulation of MMRDX was only two-fold lower in the resistant line (A2780AD) compared to the sensitive line (A2780). This is in stark contrast to doxorubicin, which shows significantly reduced accumulation in resistant cell lines. unipd.it
Furthermore, the study noted that while doxorubicin fluorescence was primarily cytoplasmic in resistant cells (indicating its expulsion from the nucleus), MMRDX fluorescence was found in the nucleus of both sensitive and resistant cell lines. This suggests that not only does MMRDX enter the cell more effectively in the presence of efflux pumps, but it also reaches its primary site of action, the nuclear DNA, unimpeded. The circumvention of MRP-mediated resistance is further supported by the finding that an MRP blocker did not significantly alter MMRDX's activity. unipd.it
Table 2: Comparative Cellular Accumulation and Resistance Profile of this compound (MMRDX) and Doxorubicin (DOX)
| Cell Line | Primary Resistance Mechanism | Compound | Relative Cellular Accumulation (Resistant vs. Sensitive) | Cross-Resistance (Fold-Increase in IC50) |
| GLC4/ADR | MRP Overexpression | MMRDX | Equal to sensitive (GLC4) unipd.it | 1.8 unipd.it |
| GLC4/ADR | MRP Overexpression | DOX | Significantly lower than sensitive (GLC4) | 300 unipd.it |
| A2780AD | P-gp Overexpression | MMRDX | 2-fold lower than sensitive (A2780) unipd.it | 4.5 unipd.it |
| A2780AD | P-gp Overexpression | DOX | Significantly lower than sensitive (A2780) | 100 unipd.it |
Data sourced from a study by Bakker et al. (1997). unipd.it IC50 is the concentration of a drug that gives half-maximal inhibitory response.
Preclinical Efficacy Studies of Methoxymorpholinyldoxorubicin in Cancer Models
In Vitro Cytotoxicity and Chemosensitivity Profiles
The in vitro activity of Methoxymorpholinyldoxorubicin has been rigorously tested across various cancer cell lines to establish its cytotoxicity and determine its effectiveness compared to the parent compound, doxorubicin (B1662922).
In doxorubicin-sensitive cancer cell lines, this compound demonstrates significant cytotoxic potential. Studies comparing its effects to doxorubicin in parental, sensitive cell lines such as the GLC4 small cell lung carcinoma line and the A2780 ovarian carcinoma line serve as a baseline for its activity. The compound's fluorescence has been observed to localize within the nucleus of sensitive cells, a key indicator of its mechanism of action.
A critical focus of preclinical research has been the efficacy of this compound in tumors that have developed resistance to conventional chemotherapies like doxorubicin. nih.gov This resistance is often mediated by efflux pumps such as P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein (MRP). nih.gov
This compound has shown a remarkable ability to overcome this resistance. nih.gov In a doxorubicin-resistant small cell lung carcinoma subline (GLC4/ADR) that overexpresses MRP, the cross-resistance to this compound was only 1.8-fold. nih.gov Similarly, in a doxorubicin-resistant ovarian carcinoma subline (A2780AD) that overexpresses P-gp, the cross-resistance was merely 4.5-fold. nih.gov These findings suggest that this compound is not a significant substrate for these resistance-conferring proteins, allowing it to maintain its cytotoxic activity. nih.gov Further analysis revealed that while doxorubicin fluorescence was confined to the cytoplasm in resistant cells, this compound was able to penetrate and accumulate in the nucleus in all cell lines, indicating it can bypass these common resistance mechanisms. nih.gov
The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells. The compound has demonstrated substantially greater potency than doxorubicin and other chemotherapeutic agents. For instance, against human hepatocellular carcinoma (HCC) cells in vitro, the average IC50 value for this compound was 0.08 µM. nih.gov This was significantly lower than the IC50 values for adriamycin (0.96 µM), 4'-epidoxorubicin (0.74 µM), and cisplatin (B142131) (7.27 µM), making it 13.7 and 103.8 times more potent, respectively. nih.gov
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Other Agents in Human Cancer Cell Lines
| Cell Line | Compound | Average IC50 (µM) | Potency Ratio (vs. This compound) |
|---|---|---|---|
| Hepatocellular Carcinoma (HCC) nih.gov | This compound | 0.08 | 1x |
| Adriamycin (Doxorubicin) | 0.96 | 13.7x less potent | |
| 4'-Epidoxorubicin | 0.74 | 10.6x less potent | |
| Mitomycin C | 2.81 | 40.1x less potent | |
| Cisplatin | 7.27 | 103.8x less potent |
In Vivo Antitumor Activity in Animal Xenograft Models
Following promising in vitro results, the efficacy of this compound was assessed in animal models, primarily using human tumor xenografts implanted in immunodeficient mice. These studies provide crucial data on the compound's ability to control tumor growth in a living system.
This compound has demonstrated significant antitumor activity in various xenograft models. In studies involving human hepatocellular carcinoma, the compound effectively inhibited tumor growth. nih.gov In nude mice bearing BEL-7402 xenografts, treatment resulted in a T/C (treated vs. control tumor size) percentage of 43.8% and 41.2% at different dose levels. nih.gov Similarly, for Zip-177 xenografts, the T/C percentages were 41.7% and 54.6%. nih.gov
Furthermore, the compound has shown remarkable efficacy against MX-1 human mammary carcinoma, where a majority of treated mice were reported to be cured. nih.gov This potent activity was observed following both intravenous and oral administration, highlighting its versatile potential. nih.gov The pattern of antitumor activity was noted to be distinct from doxorubicin, particularly in its sustained effectiveness against doxorubicin-resistant tumor models. nih.gov
Table 2: In Vivo Antitumor Activity of this compound in Human Tumor Xenograft Models
| Tumor Xenograft Model | Efficacy Measurement | Result |
|---|---|---|
| Hepatocellular Carcinoma (BEL-7402) nih.gov | T/C (%) | 41.2% - 43.8% |
| Hepatocellular Carcinoma (Zip-177) nih.gov | T/C (%) | 41.7% - 54.6% |
| Human Mammary Carcinoma (MX-1) nih.gov | Tumor Regression | Cure observed in most treated mice |
The antitumor activity of this compound has been evaluated in a range of specific tumor types in animal models. Notably, it has demonstrated efficacy against M5076 murine reticulosarcoma. nih.gov This indicates a broader spectrum of activity beyond common carcinomas and leukemias.
In the reviewed preclinical literature, specific studies evaluating the efficacy of this compound in animal xenograft models of gliosarcoma were not identified.
Correlation between In Vitro and In Vivo Efficacy
A strong correlation has been demonstrated between the in vitro chemosensitivity of cancer cells to this compound (MMDX) and its in vivo antitumor activity, particularly in the context of gene-directed therapy. nih.gov Preclinical studies utilizing a 9L gliosarcoma model have provided direct evidence of this relationship. In vitro, 9L gliosarcoma cells that were genetically modified to express the enzyme Cytochrome P450 3A4 (CYP3A4) showed a 120-fold increase in sensitivity to MMDX compared to the unmodified parental 9L cells. nih.govsci-hub.se
This dramatically enhanced sensitivity observed in cell cultures translated to significant therapeutic efficacy in living models. nih.gov In a tumor growth delay study using immunodeficient mice, those bearing tumors derived from the CYP3A4-expressing 9L cells (9L/3A4) exhibited remarkable tumor growth delay when treated with low-dose MMDX. nih.govnih.gov In contrast, MMDX treatment had no effect on the growth of tumors derived from the parental 9L cells, which lack the P450 enzyme. nih.govsci-hub.se This demonstrates that the potent cytotoxic effect of MMDX, when activated by CYP3A4 in vitro, is predictive of its antitumor efficacy in vivo. nih.gov
However, the route of administration in in vivo models highlighted a critical factor not present in in vitro settings: a substantial hepatic first-pass effect. nih.govnih.gov When MMDX was administered intraperitoneally, no antitumor activity was observed, suggesting that the drug was metabolized by the liver before it could reach the tumor site. nih.govsci-hub.se This underscores that while in vitro sensitivity is a key indicator, in vivo outcomes are also heavily influenced by pharmacokinetic factors. nih.gov
Table 1: Correlation of In Vitro and In Vivo Efficacy in 9L Gliosarcoma Model
| Model | In Vitro Finding | In Vivo Finding |
|---|---|---|
| 9L/CYP3A4 Cells | 120-fold increased sensitivity to MMDX (IC50 = 0.2 nM) nih.govsci-hub.se | Remarkable tumor growth delay with MMDX treatment nih.gov |
| Parental 9L Cells | Low sensitivity to MMDX nih.gov | No antitumor activity observed with MMDX treatment nih.gov |
Gene-Directed Enzyme Prodrug Therapy (GDEPT) Strategies
Gene-Directed Enzyme Prodrug Therapy (GDEPT) is a therapeutic strategy that involves delivering a gene encoding a specific enzyme to tumor cells. nih.govnih.gov This enzyme can convert a systemically administered, non-toxic prodrug into a potent cytotoxic agent directly at the tumor site. scivisionpub.com This approach aims to increase the concentration of the active drug within the tumor while minimizing systemic toxicity. scivisionpub.com this compound is a novel prodrug that has been investigated within a GDEPT framework, utilizing the enzyme CYP3A4 for its activation. nih.govnih.gov The strategy hinges on the fact that while CYP3A4 is highly expressed in the human liver, its expression in tumor cells is often low. nih.gov By selectively introducing the CYP3A4 gene into cancer cells, a targeted therapeutic window is created for the activation of MMDX. nih.govbu.edu
The transfer of the CYP3A4 gene into cancer cells has been shown to dramatically enhance their sensitivity to this compound. nih.gov In preclinical studies, retroviral transfer of the human CYP3A4 gene into 9L gliosarcoma cells resulted in a 120-fold increase in their sensitivity to MMDX, with the half-maximal inhibitory concentration (IC50) dropping to 0.2 nM in the modified cells. nih.govsci-hub.se
This potentiation of chemosensitivity is not limited to a single cell type. Similar effects were observed in other cancer cell lines following the introduction of the CYP3A4 gene. nih.gov
Human Lung Cancer Cells (A549): Infection with a replication-defective adenovirus carrying the CYP3A4 gene led to increased MMDX chemosensitivity. nih.govnih.gov
Human Brain Tumor Cells (U251): These cells also demonstrated increased sensitivity to MMDX after adenoviral-mediated CYP3A4 gene transfer. nih.govsci-hub.se
Chinese Hamster Ovary (CHO) Cells: In CHO cells, the combination of overexpressing both CYP3A4 and P450 reductase enhanced chemosensitivity to MMDX by 11- to 23-fold compared to the expression of CYP3A4 alone. nih.govsci-hub.se
These findings collectively demonstrate that introducing the CYP3A4 enzyme is a highly effective strategy for sensitizing cancer cells to the cytotoxic effects of MMDX. nih.gov The research suggests that the level of CYP3A4 expression within a tumor could be a key determinant of its responsiveness to MMDX therapy. nih.gov
Table 2: Increased Chemosensitivity to MMDX Following CYP3A4 Gene Transfer
| Cell Line | Method of Gene Transfer | Fold Increase in Sensitivity |
|---|---|---|
| 9L Gliosarcoma | Retrovirus nih.gov | 120-fold nih.govsci-hub.se |
| CHO | Transfection (with P450 Reductase) nih.gov | 11 to 23-fold nih.govsci-hub.se |
| A549 (Human Lung) | Adenovirus nih.gov | Increased (not quantified) nih.govnih.gov |
| U251 (Human Brain) | Adenovirus nih.gov | Increased (not quantified) nih.govsci-hub.se |
Adenoviral vectors are a versatile and commonly used tool for gene delivery in therapeutic applications. nih.govroutledge.com In the context of MMDX-based GDEPT, replication-defective adenoviruses have been successfully used to deliver the CYP3A4 gene into human tumor cells. nih.govbu.edu Studies have shown that infecting human lung (A549) and brain (U251) tumor cells with an adenovirus encoding CYP3A4 effectively increases both the expression of the enzyme and the cells' chemosensitivity to MMDX. nih.govsci-hub.se
Further investigations have explored strategies to enhance the efficiency of this gene delivery system. nih.gov One approach involved co-infecting tumor cells with the replication-defective adenovirus encoding CYP3A4 and Onyx-017, a replication-conditional adenovirus. nih.gov The rationale was that the replication of Onyx-017 would co-amplify the CYP3A4-carrying virus, leading to higher levels of the desired enzyme. nih.govsci-hub.se While this co-infection strategy resulted in large increases in CYP3A4 RNA, the corresponding increases in CYP3A4 protein and activity were only modest. nih.govsci-hub.se Nonetheless, the use of adenoviral vectors remains a viable and effective method for mediating the gene transfer necessary for this GDEPT approach. nih.gov
Mechanisms of Drug Resistance and Circumvention by Methoxymorpholinyldoxorubicin
Characterization of Cross-Resistance Patterns
Studies have systematically characterized the activity of Methoxymorpholinyldoxorubicin in cancer cell lines exhibiting well-defined resistance profiles due to the overexpression of key efflux pumps.
In doxorubicin-resistant cell lines characterized by the overexpression of P-glycoprotein (P-gp), this compound has demonstrated a significantly reduced level of cross-resistance compared to its parent compound, doxorubicin (B1662922). For instance, in the P-gp-overexpressing ovarian carcinoma cell line A2780AD, which exhibits a 100-fold resistance to doxorubicin, the cross-resistance to MMRDX was found to be only 4.5-fold nih.gov. This suggests that MMRDX is a poor substrate for P-gp-mediated efflux. Further supporting this, cellular accumulation studies revealed that while doxorubicin accumulation is drastically reduced in P-gp-overexpressing cells, the accumulation of MMRDX is only moderately affected, being approximately 2-fold lower in the resistant A2780AD cell line compared to the sensitive parental A2780 line nih.gov.
Similarly, in cell lines where drug resistance is mediated by the overexpression of the Multidrug Resistance-Associated Protein (MRP), this compound retains substantial cytotoxic activity. In the MRP-overexpressing small cell lung carcinoma cell line GLC4/ADR, which is 300-fold resistant to doxorubicin, the cross-resistance to MMRDX was a mere 1.8-fold nih.gov. This marked difference in resistance profiles indicates that MMRDX is not significantly recognized or transported by the MRP efflux pump.
| Cell Line | Resistance Mechanism | Fold Resistance to Doxorubicin | Fold Cross-Resistance to this compound | Source |
|---|---|---|---|---|
| A2780AD | P-glycoprotein (P-gp) Overexpression | 100 | 4.5 | nih.gov |
| GLC4/ADR | Multidrug Resistance-Associated Protein (MRP) Overexpression | 300 | 1.8 | nih.gov |
Molecular Basis for Overcoming Resistance Phenotypes
The ability of this compound to bypass P-gp and MRP-mediated resistance stems from key structural modifications that alter its interaction with these efflux pumps and potentially its intracellular mechanism of action.
The molecular structure of this compound, specifically the presence of the methoxymorpholinyl group, is thought to be critical in preventing its recognition and transport by MRP. Cellular accumulation studies have shown that the intracellular levels of MMRDX are comparable in both the MRP-overexpressing GLC4/ADR cell line and its sensitive parental counterpart, GLC4 nih.gov. This provides strong evidence that MMRDX is not a substrate for the MRP efflux pump. Confocal laser scan microscopy has further revealed that while doxorubicin's fluorescence is confined to the cytoplasm in resistant cells, MMRDX fluorescence is observed in the nucleus of all cell lines, including those overexpressing MRP nih.gov. This nuclear localization is crucial for its cytotoxic activity.
Beyond its ability to evade efflux pumps, this compound, also known as nemorubicin (B1684466), exhibits a mechanism of action that is distinct from classical anthracyclines. Both nemorubicin and its highly cytotoxic metabolite, to which it is converted by the P450 CYP3A enzyme, have a mechanism that involves the nucleotide excision repair (NER) system sciencedaily.com. This suggests an alternative pathway of inducing cell death that may be effective even in cells that have developed resistance to topoisomerase II inhibitors. In fact, nemorubicin has been shown to retain its activity in tumor models that are resistant to topoisomerase II inhibitors sciencedaily.com.
Furthermore, studies on related morpholinyl doxorubicin analogs have indicated a differential impact on topoisomerases. While doxorubicin primarily stimulates DNA cleavage by topoisomerase II, morpholinyl doxorubicins, including a cyanomorpholinyl derivative, have been found to stimulate DNA topoisomerase I-induced cleavage nih.gov. This suggests that modifications at the sugar moiety of the doxorubicin molecule can shift the enzymatic target, providing another avenue for overcoming resistance to conventional topoisomerase II poisons.
| Cell Line | Resistance Mechanism | MMRDX Cellular Accumulation (Compared to Sensitive Line) | MMRDX Intracellular Localization | Source |
|---|---|---|---|---|
| GLC4/ADR | MRP Overexpression | Equal | Nuclear | nih.gov |
| A2780AD | P-gp Overexpression | 2-fold lower | Nuclear | nih.gov |
Strategies for Sustained Efficacy in Resistant Models
To maximize and sustain the efficacy of this compound in resistant tumors, research is exploring its use in combination with other therapeutic agents. The distinct mechanism of action of MMRDX, particularly its involvement with the nucleotide excision repair system and its activity in topoisomerase II-resistant cells, makes it a prime candidate for combination therapies. For instance, its use alongside agents that target other cellular pathways not traditionally associated with anthracycline resistance could create a synergistic effect, preventing the emergence of new resistance mechanisms. Clinical trials have been actively investigating nemorubicin both as a single agent and in combination with other chemotherapy drugs like cisplatin (B142131), which also induces DNA damage and can be repaired by the NER pathway sciencedaily.com. The rationale is that co-administration could overwhelm the cancer cells' DNA repair capacity, leading to enhanced cell death.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Methoxymorpholinyldoxorubicin
Impact of Structural Features on Biological Activity
The biological activity of Methoxymorpholinyldoxorubicin is a direct consequence of its unique chemical architecture, which includes the fundamental doxorubicin (B1662922) core and the distinctive methoxymorpholinyl moiety.
Modifications to the Doxorubicin Core
The doxorubicin core, a tetracyclic anthracycline structure, is the foundational scaffold responsible for the primary mechanism of action of this class of drugs, which involves intercalation into DNA and inhibition of topoisomerase II. The structure-activity relationships of doxorubicin analogs have been extensively studied, revealing key insights into the impact of modifications at various positions of the aglycone and the daunosamine (B1196630) sugar moiety.
Substitutions on the aglycone can influence the molecule's electronic properties and its ability to interact with DNA and topoisomerase II. For instance, alterations at the C-4 methoxy (B1213986) group can affect the molecule's redox potential and its propensity to generate reactive oxygen species, a secondary mechanism of cytotoxicity. However, modifications at the C-14 position have been shown to modulate potency and, in some cases, circumvent drug resistance.
The daunosamine sugar is a critical component for DNA binding and cellular uptake. The 3'-amino group of the daunosamine sugar is particularly important for the biological activity of doxorubicin. Modifications at this position have been a major focus of analog development. The introduction of various substituents at the 3'-amino group has been shown to significantly impact cytotoxicity, with the goal of enhancing potency and overcoming resistance mechanisms, such as those mediated by P-glycoprotein. It is at this crucial 3'-position that the methoxymorpholinyl moiety is attached in this compound, representing a significant structural departure from the parent compound.
Role of the Methoxymorpholinyl Moiety
The introduction of the methoxymorpholinyl group at the 3'-position of the daunosamine sugar is a defining feature of this compound and plays a pivotal role in its biological activity. This moiety is not merely a passive substituent but is actively involved in the bioactivation of the drug.
Research has demonstrated that this compound is a prodrug that undergoes metabolic activation by cytochrome P450 enzymes, specifically CYP3A4. This enzymatic transformation is believed to occur on the methoxymorpholinyl ring, leading to the formation of a highly cytotoxic metabolite. This bioactivation step is a key determinant of the compound's potent antitumor activity. The presence of the methoxy group on the morpholine (B109124) ring is likely crucial for this metabolic process, influencing the electronic and steric properties of the moiety and its interaction with the active site of the CYP3A4 enzyme.
The morpholine ring itself, a six-membered heterocycle containing both nitrogen and oxygen atoms, can influence the physicochemical properties of the molecule, such as its lipophilicity and hydrogen bonding capacity. These properties can, in turn, affect cellular uptake, distribution, and interaction with molecular targets. The precise nature of the interactions between the methoxymorpholinyl moiety and biological macromolecules, and how modifications to this group (e.g., altering the position of the methoxy group or replacing it with other substituents) would impact activity, remain areas for further investigation.
Computational Approaches to SAR/QSAR Modeling
Computational methods provide powerful tools to investigate the structure-activity relationships of complex molecules like this compound at a molecular level. These approaches can complement experimental studies by providing insights into the underlying mechanisms of action and guiding the design of new analogs.
Predictive Models for Potency and Selectivity
While specific Quantitative Structure-Activity Relationship (QSAR) models for this compound are not extensively reported in publicly available literature, the general principles of QSAR can be applied to this class of compounds. QSAR models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity.
For doxorubicin analogs, QSAR studies have been employed to correlate various molecular descriptors with cytotoxic activity. These descriptors can include electronic properties (e.g., partial charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume, surface area), and hydrophobic characteristics (e.g., logP). By developing a statistically robust QSAR model, it is possible to predict the potency of novel, unsynthesized analogs.
A hypothetical QSAR study for a series of this compound analogs could involve the systematic variation of substituents on the methoxymorpholinyl ring or the doxorubicin core. The resulting changes in calculated molecular descriptors would then be correlated with experimentally determined cytotoxicities against various cancer cell lines. Such a model could help identify the key structural features that contribute to high potency and selectivity, thereby guiding the synthesis of more effective drug candidates.
Ligand-Protein Interaction Analysis
Molecular docking and molecular dynamics simulations are powerful computational techniques used to study the interactions between a ligand, such as this compound, and its biological targets, primarily DNA and topoisomerase II. These methods can provide detailed insights into the binding modes, interaction energies, and the specific molecular forces that stabilize the ligand-protein complex.
Molecular dynamics simulations can further refine the understanding of these interactions by simulating the dynamic behavior of the ligand-protein complex over time. These simulations can provide insights into the conformational changes that occur upon ligand binding and the stability of the interactions. By analyzing the trajectory of the simulation, it is possible to identify stable binding modes and calculate the free energy of binding, which can be correlated with experimental measures of potency.
Experimental Methodologies for SAR Elucidation
The elucidation of the structure-activity relationships of this compound relies on a combination of synthetic chemistry and biological evaluation. These experimental approaches provide the essential data for understanding how structural modifications impact the compound's anticancer activity.
The synthesis of a series of analogs with systematic structural variations is the first step in an experimental SAR study. For this compound, this would involve modifying both the doxorubicin core and the methoxymorpholinyl moiety. For example, analogs could be synthesized with different substituents on the morpholine ring, or with alterations to the aglycone of the doxorubicin scaffold.
Once a library of analogs is synthesized, their biological activity is evaluated using a panel of in vitro and in vivo assays. In vitro cytotoxicity assays, using a variety of cancer cell lines, are fundamental for determining the potency (e.g., IC50 values) of each compound. These assays can also include cell lines that overexpress drug efflux pumps, such as P-glycoprotein, to assess the ability of the analogs to overcome multidrug resistance.
Further mechanistic studies can be conducted to understand how structural changes affect the compound's interaction with its molecular targets. For instance, DNA binding assays can be used to measure the affinity of the analogs for DNA, while topoisomerase II inhibition assays can quantify their ability to poison the enzyme.
Advanced Drug Delivery Systems for Methoxymorpholinyldoxorubicin Research
Conceptual Framework for Targeted Delivery of Anthracyclines
Anthracyclines are a vital class of chemotherapeutic agents used in the treatment of numerous cancers. nih.gov Their primary mechanism involves the inhibition of DNA and RNA synthesis, leading to cell death. nih.gov However, their clinical utility is often hampered by significant side effects, most notably cardiotoxicity, and the development of multidrug resistance in cancer cells. google.comnih.gov The conceptual framework for the targeted delivery of anthracyclines, including derivatives like Methoxymorpholinyldoxorubicin, is built on strategies to mitigate these challenges.
The core principle is to alter the drug's biodistribution, increasing its concentration at the tumor site while reducing exposure to healthy tissues, particularly the heart. cuni.czacs.org This is pursued through two main approaches:
Passive Targeting: This strategy leverages the unique pathophysiology of solid tumors, specifically the Enhanced Permeability and Retention (EPR) effect. acs.org Tumor vasculature is often leaky with pore sizes ranging from 100 to 780 nm, allowing nanocarriers of a certain size to extravasate from the bloodstream into the tumor interstitium. acs.org Coupled with poor lymphatic drainage in tumors, this leads to the passive accumulation of the drug-loaded carrier. acs.org
Active Targeting: This involves functionalizing the surface of a drug carrier with ligands (e.g., antibodies, peptides, or aptamers) that specifically bind to receptors overexpressed on the surface of cancer cells. acs.org This receptor-mediated endocytosis enhances cellular uptake and specificity, further concentrating the therapeutic agent within the target cells. nih.gov
Advanced delivery systems also aim to overcome drug resistance by protecting the drug from degradation, increasing its circulation time, and delivering it directly inside the cancer cell, thus bypassing efflux pumps that are a common mechanism of resistance. google.com By encapsulating anthracyclines, these carriers can improve drug solubility and stability, providing a platform for controlled and targeted therapy. nih.govmdpi.com
Investigational Delivery Platforms
While extensive research has been conducted on delivering doxorubicin (B1662922) using advanced platforms, specific data on this compound remain limited. However, the principles and platforms developed for doxorubicin serve as a strong foundation for potential applications with its methoxymorpholinyl derivative.
Nanoparticle-based drug delivery systems have emerged as a promising strategy to improve the therapeutic index of anticancer drugs. nih.gov These systems use carriers on the nanometer scale, such as polymeric nanoparticles, solid lipid nanoparticles, and metallic nanoparticles, to encapsulate or conjugate therapeutic agents. nih.gov For anthracyclines, nanoparticle delivery can enhance drug stability, improve bioavailability, and facilitate targeted delivery through both passive and active mechanisms. mdpi.comfrontiersin.org this compound has been identified as a chemotherapeutic agent suitable for loading into nanoparticles for cancer treatment. googleapis.comgoogleapis.com The use of polyalkylcyanoacrylate (PACA) nanoparticles, for instance, has been proposed for delivering anthracyclines, including this compound. googleapis.com
Due to the limited specific research on this compound, the following table summarizes findings for doxorubicin-loaded nanoparticle systems as a representative example for the anthracycline class.
Liposomes are microscopic vesicles composed of a lipid bilayer and are among the most clinically successful nanocarrier systems, particularly for anthracyclines. nih.gov The encapsulation of doxorubicin in liposomes (e.g., Doxil®) has been shown to significantly alter its pharmacokinetic profile, prolonging circulation time and, most importantly, reducing its accumulation in the heart, thereby mitigating cardiotoxicity. cuni.cznih.gov Liposomes can accumulate in tumor tissue via the EPR effect. nih.gov Further modifications, such as the addition of polyethylene (B3416737) glycol (PEG) to the surface ("PEGylation"), create a "stealth" liposome (B1194612) that can evade the immune system, further extending its time in circulation. nih.gov
This compound is noted as a highly lipophilic analogue of doxorubicin. researchgate.net While specific studies on liposomal formulations of this compound are not widely available in the reviewed literature, its lipophilic nature suggests it could be a suitable candidate for liposomal encapsulation, potentially leveraging the established benefits of this platform for anthracycline delivery.
Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb large amounts of water or biological fluids. nih.govnih.gov Their porous structure and potential for biocompatibility make them excellent candidates for drug delivery, especially for sustained and localized release. nih.gov Hydrogels can be engineered to be "smart" materials that respond to specific environmental stimuli, such as changes in pH or temperature, which are often characteristic of the tumor microenvironment. nih.govnih.gov For instance, a hydrogel might be designed to release its drug payload more rapidly in the acidic environment of a tumor. nih.gov
While extensive research has focused on doxorubicin-loaded hydrogels for cancer therapy nih.govnih.gov, specific data for this compound is sparse. However, patent literature includes this compound in a list of effective chemotherapy drugs that could be formulated into a hydrogel for delivery. googleapis.com This suggests its recognized potential for incorporation into such systems for controlled, local administration.
Exosomes are naturally occurring, cell-derived nanovesicles (typically 30-150 nm in diameter) that play a role in intercellular communication. futurebridge.comakronbiotech.com Their natural origin gives them excellent biocompatibility and low immunogenicity, making them highly attractive as drug delivery vehicles. futurebridge.comnih.gov Exosomes can be loaded with therapeutic agents, including chemotherapeutics like doxorubicin, and have been shown to be capable of crossing biological barriers, such as the blood-brain barrier. akronbiotech.comnih.gov Their surface can also be engineered with targeting ligands to direct them to specific cell types. oaepublish.com
The use of mimetic exosomes, which are nano-carriers derived from cells to have similar properties but with a greater yield, has also been explored for doxorubicin delivery. nih.gov Although this is a promising frontier in drug delivery, there is currently a lack of specific research on the use of exosomes or other extracellular vesicles for the delivery of this compound. This remains a potential area for future investigation, building on the proof-of-concept studies conducted with doxorubicin.
Methodologies for Loading and Controlled Release
The efficacy of a drug delivery system depends critically on its ability to be loaded with a sufficient amount of the therapeutic agent and to release it at the desired site and time. utwente.nl Various methodologies have been developed for loading drugs like anthracyclines into nanocarriers and for controlling their subsequent release.
Drug Loading: Drug loading can be achieved through non-covalent or covalent methods. dovepress.com
Passive Loading/Encapsulation: This is the most common method, where the drug is physically entrapped within the core or matrix of the carrier. utwente.nl This process is often driven by hydrophobic interactions, π-π stacking, or electrostatic interactions between the drug and the carrier material. dovepress.com For example, the positive charge on the amino sugar of doxorubicin allows for strong electrostatic interaction with negatively charged polymers or hydrogels. nih.gov
Covalent Conjugation: In this approach, the drug is chemically bonded to the polymer or nanoparticle, often via a linker that is designed to be cleaved under specific physiological conditions. dovepress.com This method provides greater stability and prevents premature drug leakage but requires the drug to be effectively released from the conjugate to exert its therapeutic effect.
Controlled Release: Controlled release mechanisms are often designed to be responsive to stimuli that are unique to the target environment, such as a tumor.
pH-Responsive Release: The tumor microenvironment is typically more acidic (pH ~6.5) than normal tissue and blood (pH 7.4). Carriers can be made from pH-sensitive polymers that change their structure or solubility at lower pH, triggering the release of the encapsulated drug. nih.gov
Enzyme-Responsive Release: Tumors often overexpress certain enzymes. Linkers that are substrates for these specific enzymes can be used to conjugate a drug to a carrier, with release occurring only in the presence of the target enzyme.
Temperature-Responsive Release: Local hyperthermia can be used to heat a tumor site. Temperature-sensitive liposomes or polymers can be designed to rapidly release their contents when their temperature exceeds a specific threshold (e.g., 40-42°C). frontiersin.org
Sustained Release: In systems like hydrogels or some nanoparticles, the drug is released slowly over time via diffusion out of the carrier matrix, providing a sustained therapeutic concentration. nih.gov
The following table summarizes various loading and release methodologies investigated for doxorubicin, which are conceptually applicable to other anthracyclines.
Combinatorial Therapeutic Strategies with Methoxymorpholinyldoxorubicin in Preclinical Settings
Rationale for Multi-Agent Regimens
The primary rationale for employing Methoxymorpholinyldoxorubicin in combination therapies stems from its unique mechanism of action as a prodrug. MMDX is metabolically activated, primarily by cytochrome P450 3A4 (CYP3A4), into a metabolite with significantly higher potency. nih.govresearchgate.net This bioactivation process is a central pillar of its therapeutic strategy. However, the expression of CYP3A4 can vary significantly among different tumor types and even between patients, potentially limiting the drug's efficacy.
Therefore, a key rationale for multi-agent regimens involving MMDX is to modulate its activation within the tumor microenvironment. Combination strategies aim to increase the localized conversion of MMDX to its highly cytotoxic form, thereby maximizing its anti-tumor effects precisely at the site of action. nih.gov This approach is designed to overcome the limitations of variable endogenous enzyme levels in tumors. nih.govbu.edu
Beyond enhancing its primary activation, the general principles of combination chemotherapy also apply. These include achieving synergistic cytotoxicity, where the combined effect of two or more agents is greater than the sum of their individual effects. nih.gov Multi-agent regimens can also allow for the use of lower concentrations of each drug, potentially reducing off-target toxicity while maintaining or even increasing therapeutic efficacy. nih.govplos.org Furthermore, combining agents with different mechanisms of action can help circumvent the development of drug resistance, a major challenge in oncology. nih.gov
Synergistic Interactions with Other Anticancer Agents
Preclinical research has demonstrated significant synergistic interactions when MMDX is combined with modalities that enhance its metabolic activation. The most prominent example is the combination of MMDX with gene-directed enzyme prodrug therapy (GDEPT) involving the CYP3A4 gene.
Studies have shown that introducing the CYP3A4 gene into cancer cells dramatically increases their sensitivity to MMDX. In one study using 9L gliosarcoma cells, retroviral transfer of CYP3A4 resulted in a 120-fold increase in chemosensitivity to MMDX. bu.edunih.gov This potentiation highlights a powerful synergistic relationship where the gene therapy component specifically sensitizes the cancer cells to the prodrug.
Further research has explored enhancing this system. The combination of CYP3A4 overexpression with P450 reductase, a necessary cofactor for CYP450 enzyme function, was found to enhance MMDX chemosensitivity by an additional 11- to 23-fold compared to the expression of CYP3A4 alone in Chinese Hamster Ovary (CHO) cells. bu.edunih.gov
While direct synergistic studies of MMDX with other conventional chemotherapeutic agents are less documented in the provided sources, the principle of synergy has been extensively shown with its parent compound, doxorubicin (B1662922). For instance, doxorubicin exhibits synergistic anticancer effects when combined with agents like metformin (B114582) or with drugs that inhibit DNA repair pathways. nih.govnih.gov These findings suggest potential, yet to be fully explored, avenues for MMDX combinations.
Table 1: Preclinical Synergistic Effects of MMDX Combination Strategies
| Combination | Cell Line Model | Observed Synergistic Effect | Reference |
|---|---|---|---|
| MMDX + CYP3A4 Gene Transfer | 9L Gliosarcoma | 120-fold increase in chemosensitivity (IC50 = 0.2 nM in 9L/3A4 cells). | bu.edunih.gov |
| MMDX + CYP3A4 and P450 Reductase Co-expression | CHO Cells | 11- to 23-fold enhancement in chemosensitivity compared to CYP3A4 expression alone. | bu.edunih.gov |
Evaluation Methodologies for Combination Efficacy in Preclinical Models
A variety of methodologies are employed in preclinical settings to rigorously evaluate the efficacy of MMDX combination therapies. These methods span from in vitro cellular assays to in vivo animal models, providing a comprehensive assessment of synergistic potential.
In Vitro Evaluation:
Cell Viability and Cytotoxicity Assays: The half-maximal inhibitory concentration (IC50) is a fundamental metric used to quantify a drug's potency. A significant reduction in the IC50 value for MMDX in the presence of a combination agent indicates enhanced cytotoxicity. nih.gov Assays like the MTT assay are commonly used to measure cell viability. plos.org
Apoptosis and Cell Cycle Analysis: To understand the mechanism of cell death, researchers utilize techniques such as flow cytometry and caspase activity assays (e.g., for caspases 3 and 7). mdpi.comarvojournals.org These methods can determine if a drug combination leads to an increase in programmed cell death (apoptosis) or causes arrest at specific phases of the cell cycle. mdpi.com
Synergy Quantification: Mathematical models like the Combination Index (CI) and isobologram analysis are used to formally determine if the interaction between two agents is synergistic, additive, or antagonistic. plos.org
In Vivo Evaluation:
Xenograft Models: Human tumor cells, sometimes genetically modified to express specific enzymes like CYP3A4, are implanted into immunodeficient mice. nih.govnih.gov These models are crucial for assessing therapeutic efficacy in a living organism. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are also used to provide a more clinically relevant testing ground. arvojournals.org
Tumor Growth Inhibition: The primary endpoint in these models is often the measurement of tumor volume over time. Efficacy is assessed by metrics such as tumor growth delay or the reduction in relative tumor volume (RTV) in treated groups compared to control groups. nih.govarvojournals.org
Table 2: Methodologies for Preclinical Evaluation of Combination Therapies
| Methodology Type | Specific Technique | Purpose |
|---|---|---|
| In Vitro | IC50 Determination / MTT Assay | Quantify drug potency and cell viability. plos.orgnih.gov |
| Flow Cytometry / Caspase Assays | Measure apoptosis and analyze cell cycle distribution. mdpi.comarvojournals.org | |
| Combination Index (CI) / Isobologram Analysis | Determine the nature of the drug interaction (synergy, additivity, antagonism). plos.org | |
| In Vivo | Tumor Xenograft Models (including PDX) | Evaluate anti-tumor efficacy in a living system. nih.govarvojournals.org |
| Tumor Volume Measurement (e.g., RTV) | Assess tumor growth delay and inhibition. arvojournals.org |
Molecular Insights into Synergistic Mechanisms
The molecular basis for the synergy observed with MMDX in GDEPT strategies is directly linked to its bioactivation pathway. MMDX itself is a prodrug; its potent anticancer activity is unleashed upon conversion to a highly active metabolite. nih.govresearchgate.net This conversion is catalyzed by CYP3A4. nih.gov
The synergistic mechanism in the MMDX-CYP3A4 combination involves artificially increasing the concentration of the activating enzyme, CYP3A4, within the tumor cells. By delivering the CYP3A4 gene directly to the tumor, a high level of localized enzyme expression is achieved. nih.govbu.edu This creates a "drug-activating factory" inside the cancer cells, leading to rapid and efficient conversion of administered MMDX into its potent, DNA-cross-linking metabolite. nih.govresearchgate.net This targeted activation enhances the therapeutic effect at the tumor site and is a key determinant of responsiveness to MMDX therapy in preclinical models. nih.gov
Further enhancement of this mechanism can be achieved by also increasing the levels of essential co-factors like P450 reductase, which supports the catalytic activity of CYP3A4, leading to even greater prodrug conversion and cytotoxicity. nih.gov
While the primary synergistic mechanism for MMDX revolves around its activation, insights from its parent compound, doxorubicin, suggest other potential molecular avenues for synergy. These can include the simultaneous targeting of multiple cellular pathways, such as signaling cascades involved in cell proliferation and survival (e.g., AMPK, mTOR) or the inhibition of DNA damage repair mechanisms, which would sensitize cancer cells to the DNA-damaging effects of the activated MMDX metabolite. nih.govnih.gov
Future Research Directions and Emerging Challenges in Methoxymorpholinyldoxorubicin Studies
Elucidating Novel Prodrug Activation Mechanisms
A significant frontier in cancer chemotherapy is the development of prodrugs, which are inactive compounds converted into their active form at the tumor site, thereby minimizing systemic toxicity. For doxorubicin (B1662922), various innovative prodrug strategies are being explored, which could serve as a blueprint for future Methoxymorpholinyldoxorubicin research.
Current research on doxorubicin prodrugs focuses on activation by triggers specific to the tumor microenvironment. These include enzyme-activated systems, where enzymes overexpressed in tumors cleave a masking group to release the active drug researchgate.netrsc.org. Another approach involves prodrugs activated by the reductive environment characteristic of many tumors mdpi.com. More advanced strategies under investigation for doxorubicin include:
Photo-activated Prodrugs: These compounds remain inert until exposed to a specific wavelength of light, typically UV or near-infrared, which can be precisely directed at a tumor. This offers a high degree of spatial and temporal control over drug activation nih.gov.
Concentration-Sensitive Activation: This novel "click and release" system involves two separate, inactive components that, when they accumulate and reach a high concentration within the tumor, "click" together to release the active therapeutic agent nih.gov.
Future research on this compound should aim to incorporate these sophisticated prodrug designs. Creating a this compound prodrug that is activated by tumor-specific enzymes or external stimuli like light could significantly enhance its therapeutic index. The challenge lies in designing linkers and masking groups that are stable in systemic circulation but are efficiently cleaved within the targeted cancer cells, releasing the potent methoxymorpholinyl-modified anthracycline.
Addressing Emerging Resistance Mechanisms and Adaptive Responses
A primary advantage of this compound is its ability to circumvent known doxorubicin resistance mechanisms. Research has shown that it is particularly effective against cells overexpressing the efflux pumps P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein (MRP) nih.gov. Unlike doxorubicin, which is actively pumped out of resistant cells, this compound appears not to be a substrate for MRP-mediated transport and maintains its nuclear accumulation, leading to potent cytotoxicity nih.gov.
Despite this crucial advantage, the potential for cancer cells to develop novel or adaptive resistance to this compound remains a significant concern. Future research must proactively investigate and address these possibilities.
Emerging Resistance Mechanisms:
On-Target Mutations: While less common for this class of drugs, mutations in topoisomerase II, the primary target of anthracyclines, could potentially alter drug binding and efficacy.
Off-Target Resistance: Cancer cells could develop resistance through mechanisms that are independent of the drug's direct target. This can include the activation of alternative survival pathways or mutations in other genes that indirectly confer resistance onclive.com.
Adaptive Responses: Chemotherapy can induce a stress response in cancer cells, leading to adaptations that promote survival nih.gov. These adaptive responses could emerge during treatment with this compound and include:
Activation of Survival Pathways: Treatment can trigger pro-survival signaling cascades like the MAPK/ERK pathway, which can protect tumor cells from drug-induced damage nih.gov.
Autophagy: This cellular process can be upregulated in response to stress, allowing cells to recycle components to survive, thereby mediating resistance nih.gov.
Immune Modulation: Anthracyclines can induce an immunogenic form of cell death that stimulates an anti-tumor immune response, involving CD8+ T cells and IFN-γ aacrjournals.orgnih.gov. A potential adaptive response from the tumor could be the upregulation of immune checkpoints to suppress this effect.
A critical challenge will be to identify these potential resistance mechanisms before they become clinically significant. This will require long-term in vitro studies of cells chronically exposed to this compound and detailed analysis of resistant clones that may emerge.
Exploration of Methoxymorpholinyl-doxorubicin in Novel Biological Contexts
To maximize the therapeutic potential of this compound, research should extend beyond its current scope. Exploring its utility in novel biological contexts and therapeutic combinations could unlock new applications.
Immunomodulation and Combination Therapy: The parent compound, doxorubicin, is known to possess immunomodulatory properties, promoting an anti-tumor immune response aacrjournals.orgnih.gov. Recent clinical trials have highlighted the synergistic potential between anthracyclines and immunotherapy in solid tumors like triple-negative breast cancer and bladder cancer bmj.com. A key future direction is to investigate whether this compound retains or even enhances these immunomodulatory effects. Its efficacy could be explored in combination with immune checkpoint inhibitors, leveraging its cytotoxicity in resistant tumors while potentially stimulating a robust anti-cancer immune response.
Targeting High-Resistance Cancers: The unique ability of this compound to bypass P-gp and MRP-mediated resistance makes it an attractive candidate for cancers that are intrinsically resistant or frequently acquire resistance to standard chemotherapies. Future studies should focus on its efficacy in:
Relapsed/Refractory Leukemias: Certain types of leukemia are characterized by high expression of efflux pumps frontiersin.org.
Metastatic Disease: A novel liposomal anthracycline analogue, Annamycin, has shown superior accumulation in lung tissue and efficacy in models of lung and liver metastases marketbeat.com. Research could explore if this compound has similar favorable organotropic properties for treating metastatic cancer.
Other Novel Applications: The development of anthracycline analogues for non-cancer indications, such as immunosuppression for T-cell-mediated inflammatory diseases, has been reported nih.gov. While a long-term goal, exploring the unique biological activities of the methoxymorpholinyl moiety could reveal unexpected therapeutic opportunities.
Integration of Computational and Experimental Methodologies for Compound Optimization
The optimization of lead compounds is a critical step in drug development. Integrating advanced computational methods with traditional experimental chemistry offers a powerful paradigm to refine the structure of this compound for improved efficacy and reduced toxicity.
Computational approaches can accelerate the design-build-test cycle by predicting the properties of novel analogues before they are synthesized. Future research in this area should leverage:
Machine Learning (ML) and AI: ML models can be trained on existing data to predict the activity and toxicity of new chemical structures, guiding chemists to synthesize the most promising candidates mdpi.com.
Molecular Dynamics Simulations: These simulations can model the interaction of this compound with its biological targets, such as DNA and topoisomerase II, and with resistance proteins like P-gp. This can provide insights into the structural basis of its activity and how to modify it for enhanced performance.
Bayesian Optimization: This technique can be used to efficiently search the vast chemical space for modifications that optimize multiple parameters simultaneously, such as increasing potency while decreasing cardiotoxicity mdpi.com.
These computational predictions must be tightly integrated with experimental validation. For example, after computational models identify a novel modification to the this compound structure predicted to enhance its ability to evade efflux pumps, this new compound would be synthesized. It would then be tested in relevant in vitro and in vivo preclinical models to confirm the prediction. This iterative cycle of computational design and experimental testing can significantly accelerate the development of next-generation compounds with superior therapeutic profiles.
Q & A
Q. What are the key mechanistic differences between MMDX and doxorubicin in terms of DNA interaction?
MMDX undergoes metabolic conversion to act as a DNA cross-linker, unlike doxorubicin, which primarily functions as a DNA strand breaker. This distinction alters downstream cellular responses, such as apoptosis and replication stress. Methodologically, comparative studies can employ agarose gel electrophoresis to visualize DNA cross-linking vs. strand breaks, supplemented by comet assays to quantify damage .
Q. How does MMDX metabolism influence its pharmacokinetic profile compared to doxorubicin?
MMDX exhibits a unique metabolic pathway involving hepatic conversion to reactive intermediates that enhance DNA cross-linking. Researchers should use high-performance liquid chromatography (HPLC) paired with mass spectrometry to track metabolites in plasma and tissue samples. Reference standards for anthracyclines (e.g., doxorubicin hydrochloride) can guide method validation .
Q. What in vitro models are optimal for assessing MMDX resistance mechanisms?
GDSC (Genomics of Drug Sensitivity in Cancer) cell-line data, analyzed via nested cross-validation, can identify resistance patterns. For example, nested cross-validation with ten subsampling scenarios evaluates metrics like AUC and F1 scores to distinguish sensitive vs. resistant cell populations. This approach minimizes overfitting in resistance studies .
Q. Which analytical techniques validate MMDX purity and stability in experimental formulations?
Reverse-phase HPLC with UV detection (λ = 480 nm for anthracyclines) is standard. Stability studies should include accelerated degradation conditions (e.g., 40°C/75% RH) and monitor degradation products using tandem mass spectrometry. Reference chromatographic profiles from established anthracyclines (e.g., doxorubicin) serve as benchmarks .
Advanced Research Questions
Q. How can researchers design experiments to differentiate MMDX’s cross-linking efficacy from doxorubicin’s strand-breaking activity?
Employ a dual-reporter system in CRISPR-modified cell lines: one reporter detects DNA cross-links (e.g., GFP-tagged Fanconi anemia repair proteins), and another monitors strand breaks (e.g., γH2AX foci). Flow cytometry and immunofluorescence provide quantitative comparisons. Include controls with known cross-linkers (e.g., cisplatin) and strand-breaking agents .
Q. What statistical frameworks address contradictions in MMDX cytotoxicity data across preclinical studies?
Use Bayesian meta-analysis to reconcile conflicting IC₅₀ values, incorporating covariates like cell-line genetic backgrounds or assay endpoints (e.g., ATP vs. resazurin-based viability). Publicly available datasets (e.g., GDSC) enable sensitivity heatmaps to contextualize outliers. Sensitivity analyses should assess confounding variables such as hypoxia or pH .
Q. How do metabolic enzymes influence MMDX’s tissue-specific toxicity profile?
Conduct RNA-seq or proteomic profiling of hepatic/renal tissues post-MMDX administration to identify overexpression of metabolizing enzymes (e.g., CYP3A4). Pair this with siRNA knockdown in organoid models to validate enzyme roles. Compare metabolite profiles using LC-MS/MS across tissues to map bioactivation pathways .
Q. What experimental strategies optimize MMDX dosing schedules to mitigate cardiotoxicity while maintaining efficacy?
Implement physiologically based pharmacokinetic (PBPK) modeling to simulate tissue distribution. Validate with longitudinal echocardiography in rodent models, measuring ejection fraction and troponin levels. Use factorial design experiments to test pulsatile vs. continuous dosing, adjusting for covariates like age and genetic susceptibility .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
